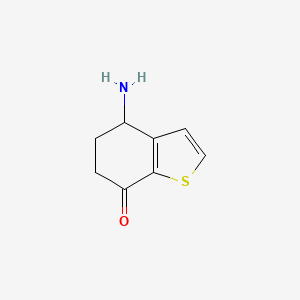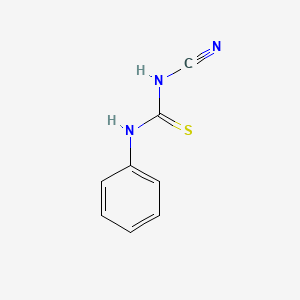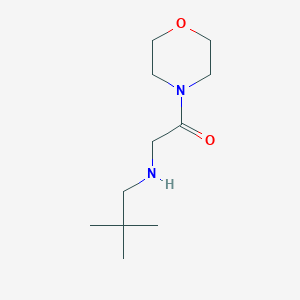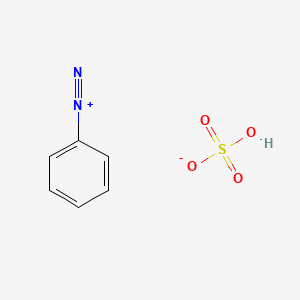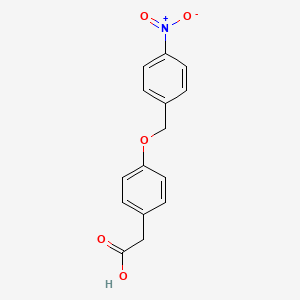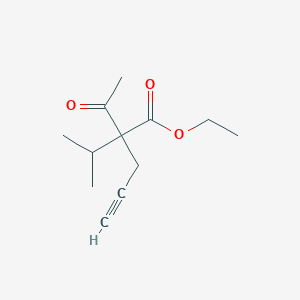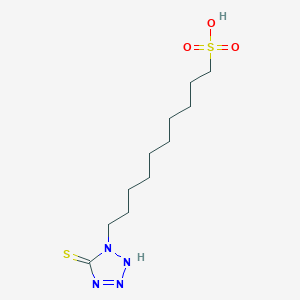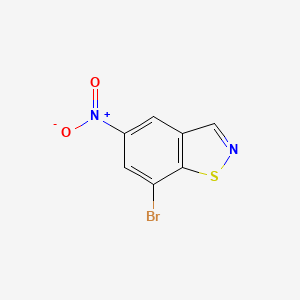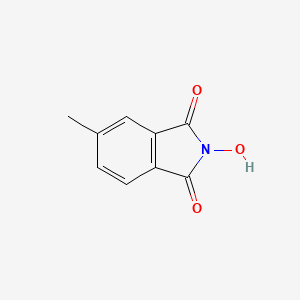
(3-chloropropyl)(methyl)(propan-2-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloropropyl)(methyl)(propan-2-yl)amine is an organic compound that features a chloroalkyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropyl)(methyl)(propan-2-yl)amine typically involves the reaction of 3-chloropropylamine with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(3-chloropropyl)(methyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thiols, or ethers.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
科学研究应用
(3-chloropropyl)(methyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-chloropropyl)(methyl)(propan-2-yl)amine involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Used in surface modification and as a coupling agent.
(3-Aminopropyl)triethoxysilane: Commonly used in silanization processes for surface functionalization.
Uniqueness
(3-chloropropyl)(methyl)(propan-2-yl)amine is unique due to its specific combination of a chloroalkyl group and an amine, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and industrial applications.
属性
分子式 |
C7H16ClN |
|---|---|
分子量 |
149.66 g/mol |
IUPAC 名称 |
3-chloro-N-methyl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-7(2)9(3)6-4-5-8/h7H,4-6H2,1-3H3 |
InChI 键 |
MGUSKVMIXPXOLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


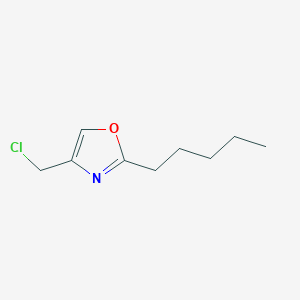
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
